Propyl phenylphosphonochloridate

Description

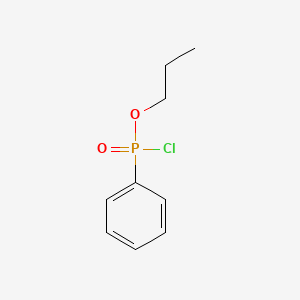

Propyl phenylphosphonochloridate is an organophosphorus compound characterized by a propyl ester group, a phenyl ring, a phosphonate moiety, and a reactive chloride substituent. These compounds are typically intermediates in synthesizing pesticides, flame retardants, or pharmaceuticals, leveraging their ability to undergo nucleophilic substitution or transesterification reactions.

Properties

CAS No. |

50965-80-5 |

|---|---|

Molecular Formula |

C9H12ClO2P |

Molecular Weight |

218.62 g/mol |

IUPAC Name |

[chloro(propoxy)phosphoryl]benzene |

InChI |

InChI=1S/C9H12ClO2P/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChI Key |

FJOJOEYGKSAZLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl phenylphosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:

PhP(O)Cl2+C3H7OH→PhP(O)(OPr)Cl+HCl

In this reaction, phenylphosphonic dichloride (PhP(O)Cl2) reacts with propanol (C3H7OH) to form this compound (PhP(O)(OPr)Cl) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl phenylphosphonochloridate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, the chloridate group can hydrolyze to form the corresponding phosphonic acid derivative.

Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, altering the oxidation state and reactivity of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions to replace the chlorine atom.

Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction, often under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the phosphorus atom.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

Hydrolysis Products: The primary product is the corresponding phosphonic acid derivative.

Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphine oxides.

Scientific Research Applications

Propyl phenylphosphonochloridate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs, is ongoing.

Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl phenylphosphonochloridate involves its reactivity with nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as enzymes, by forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active site. This can inhibit enzyme activity and alter biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: Chloride vs. Thiol Groups: this compound’s chloride substituent makes it highly reactive toward nucleophiles (e.g., water, alcohols), whereas sulfur-containing analogs (e.g., Propylthiophosphonic dichloride) exhibit slower hydrolysis due to the thio group’s electron-withdrawing effects . Alkyl Chain Length: Propyl derivatives (e.g., this compound) demonstrate higher lipophilicity and slower degradation compared to methyl or ethyl analogs (e.g., O-Methyl methylphosphonochloridothioate), influencing their environmental persistence .

Applications: Pesticides: Propylthiophosphonic dichloride’s stability under acidic conditions makes it suitable for agrochemical synthesis . Pharmaceuticals: The phenyl group in this compound enhances aromatic interactions, facilitating its use in drug intermediate synthesis.

Hydrolytic Stability :

- Sulfur-containing compounds (e.g., Propylthiophosphonic dichloride) resist hydrolysis better than oxo-phosphonates, as demonstrated by half-life studies in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.